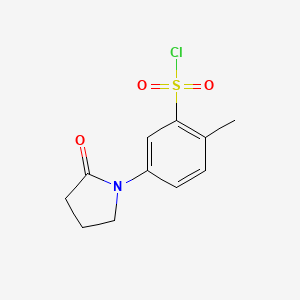

2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTNVYNSLQCXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424473 | |

| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878433-23-9 | |

| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" properties

An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride: Properties, Synthesis, and Applications

Section 1: Executive Summary

This compound is a specialized organic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its molecular architecture, featuring a reactive sulfonyl chloride group appended to a substituted benzene ring, positions it as a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its core reactivity, and critical safety protocols. The primary utility of this compound lies in its ability to react with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, a common motif in many biologically active compounds. This document is intended for researchers and professionals in drug development who require a deep technical understanding of this reagent's characteristics and applications.

Section 2: Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 878433-23-9 | [1] |

| Molecular Formula | C11H12ClNO3S | [1][2] |

| Molecular Weight | 273.74 g/mol | [1][2] |

| Purity (Typical) | ≥98% | [3] |

| MDL Number | MFCD07801185 | [2] |

Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not widely published. However, based on the functional group, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common aprotic organic solvents like dichloromethane, and tetrahydrofuran.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and scientifically sound synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct pathway involves the chlorosulfonation of the precursor, 1-(4-methylphenyl)pyrrolidin-2-one.

Proposed Synthetic Pathway: Electrophilic Chlorosulfonation

The core of this synthesis is the reaction of an activated aromatic ring with chlorosulfonic acid. The toluene methyl group and the pyrrolidinone nitrogen are both ortho-, para-directing groups. The steric hindrance from the methyl group favors substitution at the position para to the nitrogen and ortho to the methyl group, yielding the desired product.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for scale and laboratory conditions.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-methylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical because chlorosulfonation is a highly exothermic reaction, and maintaining a low temperature prevents the formation of undesired byproducts and potential thermal decomposition.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours. The slow addition rate is essential for controlling the reaction's exothermicity.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, monitoring progress by TLC or LC-MS.

-

Quenching: The self-validating step begins with a careful quench. Cool the reaction mixture back to 0 °C and very slowly pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step neutralizes excess chlorosulfonic acid and precipitates the organic product. Causality: The high reactivity of sulfonyl chlorides with water necessitates a controlled quench to prevent a violent reaction and hydrolysis of the desired product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain the final product of high purity.

Section 4: Core Reactivity and Applications

The synthetic utility of this compound stems almost entirely from the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Primary Reaction: Sulfonamide and Sulfonate Ester Formation

The most common and valuable reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry. A base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct generated during the reaction.

Caption: General reaction workflow for sulfonamide synthesis.

Application in Drug Discovery

Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry. Derivatives of this compound are valuable as intermediates in the synthesis of targeted therapeutics. While this specific molecule is not a final drug, it serves as a key building block for compounds that may target:

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase, used in treatments for glaucoma and other conditions[4][5].

-

Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor/acceptor, making it a key pharmacophore in various kinase inhibitors used in oncology. Related structures, like 2-methyl-5-aminobenzenesulfonamide, are known intermediates in the synthesis of drugs like pazopanib[6].

Protocol: General Synthesis of a Sulfonamide Derivative

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C and add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

-

Workup: Dilute the reaction with the solvent and wash with 1M HCl, water, and brine.

-

Purification: Dry the organic phase over sodium sulfate, concentrate, and purify the residue by column chromatography to yield the pure sulfonamide. The identity and purity of the product should be confirmed by NMR and Mass Spectrometry.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be reliably inferred from the properties of the benzenesulfonyl chloride functional group. This class of compounds is hazardous and must be handled with extreme care.

Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage[7][8]. Contact with skin or eyes requires immediate and prolonged flushing with water[7].

-

Water-Reactive: Reacts with water, potentially exothermically, to release corrosive hydrochloric acid gas.

-

Harmful if Swallowed or Inhaled: Ingestion can cause severe burns to the gastrointestinal tract, while inhalation causes chemical burns to the respiratory tract[7][8].

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust[9][10].

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield[9].

-

Clothing: Wear a lab coat and appropriate protective clothing.

-

-

Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[9].

Caption: A mandatory safety workflow for handling the compound.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents[9].

Section 6: Conclusion

This compound is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is defined by the reactive sulfonyl chloride group, which allows for the straightforward introduction of a complex substituted aryl sulfonamide moiety into target molecules. While its handling requires strict adherence to safety protocols due to its corrosive and reactive nature, its utility as a building block for creating novel compounds for drug discovery and materials science is clear. Understanding its properties, synthesis, and reactivity is key for any researcher aiming to leverage its synthetic potential.

Section 7: References

-

This compound - Sinfoo Biotech. [Link]

-

Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% - Cole-Parmer. [Link]

-

BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

-

CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.

-

This compound - Proactive Molecular Research. [Link]

-

Benzenesulfonyl Chloride MSDS. [Link]

-

2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide - PubChem. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - View of. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. [Link]

-

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593. [Link]

-

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | C12H15NO4S | CID 281460. [Link]

Sources

- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. proactivemr.com [proactivemr.com]

- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. lobachemie.com [lobachemie.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a critical intermediate in the development of modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Apixaban.[1] The document details the prevailing synthetic strategy, focusing on the direct chlorosulfonylation of a key precursor. It offers a causality-driven explanation for experimental choices, a detailed, reproducible protocol, and guidance on the characterization and safe handling of the materials involved. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

This compound (CAS No. 878433-23-9) is a sophisticated chemical intermediate whose value is intrinsically linked to its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3][4] Its structure incorporates a reactive sulfonyl chloride moiety, which is essential for subsequent sulfonamide bond formation, and a lactam-substituted aromatic ring that constitutes a core fragment of the target API.

The synthesis of this molecule presents a classic challenge in regioselectivity for electrophilic aromatic substitution. The two substituents on the benzene ring—a methyl group and a pyrrolidinone group—both act as ortho-, para-directors. A successful synthesis must therefore control the position of the incoming chlorosulfonyl group to achieve the desired 1,2,4-substitution pattern.

The most industrially viable and efficient synthetic route involves the direct chlorosulfonylation of a readily available precursor, 1-(4-methylphenyl)pyrrolidin-2-one. This approach is favored due to its atom economy and procedural simplicity over multi-step alternatives that might involve C-N coupling reactions on a pre-functionalized benzenesulfonyl chloride scaffold. This guide will focus on this direct and robust methodology.

Core Synthesis Pathway: Electrophilic Aromatic Chlorosulfonylation

The primary strategy hinges on a one-step electrophilic aromatic substitution reaction where 1-(4-methylphenyl)pyrrolidin-2-one is treated with a powerful sulfonating agent, chlorosulfonic acid.

Mechanistic Rationale and Regiocontrol

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, sulfur trioxide (SO₃). The N-phenylpyrrolidinone substituent is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic ring. The methyl group is a weakly activating, ortho-, para-director via hyperconjugation.

The directing effects of the two groups are synergistic in guiding the electrophile to the desired position.

-

N-pyrrolidinone group: Directs ortho and para. The para position is occupied by the methyl group. Therefore, it strongly directs the incoming electrophile to its ortho position.

-

Methyl group: Directs ortho and para. Its ortho position is the same target position (ortho to the N-pyrrolidinone), and its para position is occupied by the N-pyrrolidinone.

This concerted directing effect overwhelmingly favors the substitution at the carbon atom ortho to the N-pyrrolidinone group and meta to the methyl group, leading to the formation of the target molecule with high regioselectivity.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final product.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Role |

| 1-(4-methylphenyl)pyrrolidin-2-one | 4076-38-6 | 175.23 | 0.10 | 17.5 g | Substrate |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 0.50 | 58.3 g (33.0 mL) | Reagent/Solvent |

| Crushed Ice | N/A | 18.02 | N/A | ~500 g | Quenching Agent |

| Deionized Water | 7732-18-5 | 18.02 | N/A | As needed | Washing |

| Toluene | 108-88-3 | 92.14 | N/A | As needed | Recrystallization |

| Heptane | 142-82-5 | 100.21 | N/A | As needed | Recrystallization |

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a glass stirring rod and paddle

-

Thermometer

-

Dropping funnel or powder funnel

-

Ice-water bath

-

1 L beaker for quenching

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and powder funnel. Ensure the setup is dry and placed within a secondary container in the fume hood.

-

Charging the Reagent: Carefully charge the chlorosulfonic acid (33.0 mL, 0.50 mol) into the reaction flask. Begin stirring and cool the acid to 0-5 °C using an ice-water bath.

-

Substrate Addition: Once the acid is cooled, begin the portion-wise addition of 1-(4-methylphenyl)pyrrolidin-2-one (17.5 g, 0.10 mol) over a period of 60-90 minutes. Causality Note: This slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction. Maintaining a low temperature (below 15 °C) minimizes the formation of potential side products and prevents degradation.[5][6] Vigorous evolution of HCl gas will be observed; ensure the fume hood has adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by TLC or HPLC.

-

Work-up (Quenching): Prepare a 1 L beaker containing approximately 500 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Safety Note: This step is highly exothermic and will generate a large volume of HCl gas. Perform this addition slowly to control the rate of gas evolution and prevent splashing. A solid precipitate of the crude product will form.

-

Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

-

Purification (Recrystallization): Transfer the crude, damp solid to a suitable flask. Add a minimal amount of hot toluene to dissolve the product. If the solution is not clear, hot filtration may be necessary. Slowly add heptane until the solution becomes turbid. Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Expected Yield and Purity

-

Yield: 75-85%

-

Appearance: Off-white to light yellow solid

-

Purity (HPLC): >99%

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.9 (d, 1H, Ar-H ortho to -SO₂Cl)

-

δ ~7.5 (dd, 1H, Ar-H para to -SO₂Cl)

-

δ ~7.3 (d, 1H, Ar-H ortho to -CH₃)

-

δ ~3.9 (t, 2H, -N-CH₂-)

-

δ ~2.6 (t, 2H, -CO-CH₂-)

-

δ ~2.5 (s, 3H, Ar-CH₃)

-

δ ~2.2 (m, 2H, -CH₂-CH₂-CO-)

-

-

¹³C NMR (CDCl₃, 100 MHz): Key signals expected for the carbonyl carbon (~175 ppm), aromatic carbons (120-145 ppm), aliphatic carbons of the pyrrolidinone ring, and the aromatic methyl carbon (~20 ppm).

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak corresponding to the molecular weight (273.74 g/mol ).

Safety and Handling

This compound is a corrosive solid and a skin/eye irritant. It is moisture-sensitive and will slowly hydrolyze to the corresponding sulfonic acid.

Chlorosulfonic Acid is the primary hazard in this synthesis.

-

Hazards: Extremely corrosive, causes severe burns to skin and eyes. Reacts violently with water, releasing large amounts of heat and toxic HCl gas. It is a strong lachrymator.[7]

-

Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield. Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.

Conclusion

The synthesis of this compound is most effectively achieved through the direct chlorosulfonylation of 1-(4-methylphenyl)pyrrolidin-2-one. This method is robust, high-yielding, and demonstrates excellent regiocontrol due to the synergistic directing effects of the substituents on the aromatic ring. Careful control of the reaction temperature during the addition of the substrate to chlorosulfonic acid is the most critical parameter for ensuring a safe reaction and high product purity. The protocol and insights provided in this guide offer a solid foundation for the successful and safe execution of this important chemical transformation in a research or process development setting.

References

-

PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. Available from: [Link]

-

Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

Patsnap. A process for the preparation of apixaban and its intermediates. Available from: [Link]

- Google Patents. Process for the preparation of apixaban and intermediates thereof.

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

Patsnap. Preparation method of apixaban and intermediates thereof. Available from: [Link]

- Google Patents. Preparation method of apixaban intermediate.

- Google Patents. Preparation method of apixaban intermediate.

-

Sinfoo Biotech. This compound. Available from: [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

National Center for Biotechnology Information. 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Available from: [Link]

-

National Center for Biotechnology Information. 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide. Available from: [Link]

-

PubChem. 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. Available from: [Link]

-

PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. Available from: [Link]

Sources

- 1. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

- 2. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. proactivemr.com [proactivemr.com]

- 5. orgsyn.org [orgsyn.org]

- 6. 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive technical analysis of the potential mechanism of action for the novel compound this compound. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles of chemical reactivity and pharmacological precedent to propose a logical, testable framework for its biological activity. The central hypothesis posits that the compound acts as a covalent modifier of protein function, driven by the electrophilic nature of its sulfonyl chloride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related chemical entities.

Introduction and Compound Overview

This compound is a synthetic organic compound featuring two key structural motifs: a reactive benzenesulfonyl chloride group and a pyrrolidinone substituent.[1][2] While the pyrrolidine ring is a common scaffold in numerous biologically active molecules, contributing to target recognition and favorable pharmacokinetic properties, the sulfonyl chloride group is a potent electrophile known to react with nucleophilic residues in biomolecules.[3][4][5][6] This dual-feature structure suggests a mechanism of action rooted in targeted covalent modification.

This guide will first deconstruct the chemical properties of the molecule, focusing on the reactivity of the sulfonyl chloride. It will then propose a putative mechanism of action based on this reactivity and explore the potential roles of the pyrrolidinone moiety. Finally, we will present a series of detailed, hypothetical experimental protocols designed to rigorously test this proposed mechanism, identify potential protein targets, and elucidate the compound's biological effects.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 878433-23-9 | [1][2] |

| Molecular Formula | C11H12ClNO3S | [1] |

| Molecular Weight | 273.74 g/mol | [1] |

Proposed Core Mechanism of Action: Covalent Inhibition

The central hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor of protein targets. This mechanism can be broken down into two key stages: initial non-covalent binding and subsequent irreversible covalent bond formation.

The Role of the Sulfonyl Chloride "Warhead"

Benzenesulfonyl chloride is a well-characterized electrophilic reagent.[6] It readily reacts with nucleophiles, particularly the side chains of amino acid residues found in proteins.[6][7][8] This reaction involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester bond.[6][8]

Key nucleophilic amino acid residues that are likely targets include:

-

Lysine: The primary amine of the lysine side chain can react to form a stable sulfonamide linkage.[8]

-

Histidine: The imidazole nitrogen of histidine is a potent nucleophile.

-

Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react to form sulfonate esters.

-

Cysteine: The thiol group of cysteine is a highly reactive nucleophile.

This covalent modification is typically irreversible under physiological conditions, leading to a permanent alteration of the target protein's structure and function.

The Role of the Pyrrolidinone "Scaffold"

While the sulfonyl chloride group provides the reactive capability, the 2-methyl-5-(2-oxo-pyrrolidin-1-yl) portion of the molecule is proposed to act as the "guiding system." This scaffold is likely responsible for the initial, non-covalent binding of the compound to a specific protein target. The pyrrolidinone ring, a common feature in many pharmaceuticals, can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[3][4][5][9] This initial binding event orients the reactive sulfonyl chloride in close proximity to a nucleophilic residue, facilitating the subsequent covalent reaction. The specificity of the compound for a particular protein target is therefore determined by the complementarity of this scaffold to the target's binding site.

The pyrrolidinone moiety is a key structural element in a wide array of pharmacologically active compounds, known to contribute to diverse biological activities.[4][5][9] For instance, certain pyrrolidine derivatives have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, while others are components of antiviral and anticancer agents.[3][4][5][9] The nitrogen atom within the pyrrolidine ring can serve as a hydrogen bond acceptor, a common interaction in protein-ligand binding.[3]

Caption: Proposed two-step mechanism of action.

Hypothetical Experimental Protocols for Mechanism Elucidation

The following protocols are designed to investigate the proposed covalent mechanism of action for this compound.

Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)

Objective: To identify the protein targets of the compound in a complex proteome.

Methodology:

-

Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of the parent compound that incorporates a terminal alkyne tag. This tag should be placed on a part of the molecule that is not critical for its binding affinity.

-

Cell Lysate Treatment: Incubate the alkyne-tagged probe with a cell lysate or live cells.

-

Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-tagged probe that is now covalently bound to its protein targets.

-

Enrichment of Tagged Proteins: If using a biotin-azide reporter, enrich the biotinylated proteins using streptavidin-coated beads.

-

Protein Identification by Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2: Validation of Covalent Binding and Site of Modification

Objective: To confirm that the compound binds covalently to the identified target protein(s) and to map the specific amino acid residue(s) that are modified.

Methodology:

-

Incubation: Incubate the purified target protein with the parent compound.

-

Intact Protein Mass Analysis: Analyze the protein-compound mixture using high-resolution mass spectrometry to detect an increase in the protein's mass corresponding to the molecular weight of the compound minus HCl.

-

Peptide Mapping: Digest the modified protein into peptides using a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the mass of the compound's adduct. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.

Potential Biological Consequences and Therapeutic Applications

The biological outcome of administering this compound will depend entirely on the function of the protein(s) it inhibits. Given the diverse roles of proteins that can be targeted by covalent inhibitors, the potential therapeutic applications are broad. For example, if the compound targets an enzyme involved in cancer cell proliferation, it could be investigated as an anti-cancer agent.[10][11] If it inhibits a key protein in an inflammatory pathway, it could have anti-inflammatory properties. The pyrrolidine scaffold is present in a number of antibacterial and antimicrobial compounds, suggesting another potential avenue for investigation.[4][5][11]

Conclusion

This compound is a compound with a high potential to act as a covalent modifier of protein function. Its benzenesulfonyl chloride group serves as a reactive electrophile, while the pyrrolidinone moiety likely guides its binding to specific protein targets. The technical guide has outlined a clear, testable hypothesis for its mechanism of action and provided detailed experimental protocols for its elucidation. The future investigation of this compound should focus on the identification of its cellular targets, which will be critical in uncovering its potential therapeutic applications.

References

- An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds. Benchchem.

- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.

- The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. NIH.

- Benzenesulfonyl chloride. Wikipedia.

- Process for the preparation of benzenesulphonyl chloride. Google Patents.

- The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin. PMC - NIH.

- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.

- This compound. Sinfoo Biotech.

- 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9.

- 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. PubChem.

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing.

- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.

Sources

- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS 878433-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a plausible multi-step synthesis pathway with detailed experimental protocols, and its known applications in drug discovery and development. The guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, process development, and organic synthesis.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 878433-23-9, is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring a reactive sulfonyl chloride group, a methyl-substituted benzene ring, and a pyrrolidinone moiety, makes it a valuable building block in the synthesis of complex organic molecules. Notably, this compound has been identified as a crucial intermediate in the manufacturing of several modern pharmaceuticals, including the anticoagulant Apixaban and the kinase inhibitor Pazopanib. Understanding its synthesis, reactivity, and handling is therefore of significant interest to the drug development community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data such as a specific melting point and detailed solubility profiles are not widely published.

| Property | Value | Source |

| CAS Number | 878433-23-9 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |

| Molecular Weight | 273.74 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General appearance of related compounds |

| Purity | Typically >95% | [2] |

Synthesis Pathway and Experimental Protocols

A robust and scalable synthesis of this compound is critical for its use in pharmaceutical manufacturing. While a specific, publicly available, step-by-step procedure is not extensively documented, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and information from related patents. The proposed pathway begins with the chlorosulfonation of p-nitrotoluene, followed by reduction of the nitro group, and subsequent acylation and cyclization to form the pyrrolidinone ring.

Diagram: Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This initial step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the nitro group is a meta-director. The sulfonation occurs ortho to the methyl group and meta to the nitro group.

Protocol:

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases (HCl).

-

Charge the flask with chlorosulfonic acid (3-5 equivalents) and cool it to 0-5 °C using an ice bath.

-

Slowly add p-nitrotoluene (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[3]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum.

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonyl chloride

The nitro group of 2-methyl-5-nitrobenzenesulfonyl chloride is selectively reduced to an amine. A common and effective method for this transformation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid.

Protocol:

-

To a stirred suspension of 2-methyl-5-nitrobenzenesulfonyl chloride (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents).

-

Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a solution of sodium bicarbonate, which will precipitate the 2-methyl-5-aminobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

Step 3 & 4: Synthesis of this compound via Acylation and Cyclization

This final stage involves the formation of the pyrrolidinone ring. This can be achieved in a two-step, one-pot procedure. First, the amino group is acylated with 4-chlorobutyryl chloride to form an intermediate amide. Then, in the presence of a base, an intramolecular nucleophilic substitution occurs to form the lactam ring.

Protocol:

-

Dissolve 2-methyl-5-aminobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), and cool the mixture to 0-5 °C.

-

Slowly add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.[4]

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the acylation is complete (monitored by TLC or HPLC).

-

To the same reaction mixture, add a stronger base, such as potassium tert-butoxide or sodium hydride (1.1 equivalents), to facilitate the intramolecular cyclization.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the cyclization is complete.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactive sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, etc.

Diagram: General Reactivity

Caption: Reactivity of the sulfonyl chloride with nucleophiles.

This reactivity is harnessed in the synthesis of various drug molecules. For instance, in the synthesis of Apixaban, this intermediate is reacted with a piperidinyl aniline derivative to form a key sulfonamide bond. Similarly, in the synthesis of Pazopanib, it is used to introduce the benzenesulfonamide moiety.[5]

Safety and Handling

As a sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. In case of spills, they should be absorbed with an inert material and disposed of according to institutional safety protocols.

Conclusion

This compound is a fundamentally important building block for the pharmaceutical industry. Its synthesis, while requiring multiple steps, involves well-established chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization involved in the development of pharmaceuticals that utilize this key intermediate.

References

- Ahmad, I., et al. (2011a). Journal of the Chemical Society of Pakistan, 33(4), 534-541.

-

Sinfoo Biotech. This compound. [Link]

- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

- Faryal, R., et al. (2011). Journal of the Chemical Society of Pakistan, 33(6), 829-835.

- Pandya, K. J., et al. (2003). Indian Journal of Chemistry - Section B, 42(10), 2643-2646.

- Singh, G., & Bansal, R. K. (2004). Indian Journal of Chemistry - Section B, 43(6), 1325-1328.

- John, A., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.

- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.

- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

MDPI. (2021). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]

-

Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]

-

ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

- Google Patents. (2021). US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.

- Google Patents. (1972).

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

ResearchGate. (2013). Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride?. [Link]

-

PrepChem.com. Synthesis of 2-aminobenzenesulfonamide. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2013). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]

-

PubMed Central (PMC). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. [Link]

-

GLXC. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9. [Link]

Sources

- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 2. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide [mdpi.com]

- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 4. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | MDPI [mdpi.com]

- 5. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key organic intermediate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the potential applications of this versatile molecule.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a pyrrolidinone moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.

The molecular structure consists of a central benzene ring substituted with a methyl group at position 2, a 2-oxopyrrolidin-1-yl group at position 5, and a sulfonyl chloride group at position 1.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 878433-23-9 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |

| Molecular Weight | 273.74 g/mol | [2] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General knowledge of sulfonyl chlorides |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one (Intermediate 2)

The synthesis of the key amine intermediate can be achieved through a two-step process starting from 2-methyl-5-nitroaniline.

Protocol:

-

N-Acylation: To a solution of 2-methyl-5-nitroaniline in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or potassium carbonate. Cool the mixture to 0°C and slowly add 4-chlorobutyryl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The rationale for this step is the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acid chloride, forming an amide intermediate.

-

Intramolecular Cyclization: The resulting N-(4-chlorobutyryl)-2-methyl-5-nitroaniline is then treated with a stronger base, such as sodium hydride in DMF, to facilitate an intramolecular Williamson ether-like synthesis, yielding 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one. The use of a strong base is crucial to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the five-membered lactam ring.

-

Reduction of the Nitro Group: The nitro group of 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one is then reduced to the corresponding amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[3] This reduction is a critical step to introduce the amino group required for the subsequent chlorosulfonation.

Step 2: Chlorosulfonation of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

The final step involves the introduction of the sulfonyl chloride group onto the aromatic ring.

Protocol:

-

Diazotization: The amine intermediate, 1-(3-amino-4-methylphenyl)pyrrolidin-2-one, is first converted to its corresponding diazonium salt. This is typically achieved by treating the amine with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Sulfonylation (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This Sandmeyer-type reaction introduces the sulfonyl chloride group onto the aromatic ring at the position of the former amino group.[4] An alternative and more direct method is the reaction with chlorosulfonic acid.[4]

Self-Validating System: The success of each step can be validated through standard analytical techniques. TLC or LC-MS can be used to monitor the progress of the reactions. The structure and purity of the intermediates and the final product should be confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted Spectral Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals | Rationale |

| ¹H NMR | Aromatic protons (3H, multiplet), Pyrrolidinone CH₂ protons (4H, multiplet), Methyl protons (3H, singlet) | The aromatic protons will appear in the downfield region (7-8 ppm). The pyrrolidinone protons will show complex splitting patterns in the aliphatic region (2-4 ppm). The methyl group protons will appear as a singlet around 2.5 ppm. |

| ¹³C NMR | Carbonyl carbon (~175 ppm), Aromatic carbons (120-150 ppm), Pyrrolidinone carbons (20-50 ppm), Methyl carbon (~20 ppm) | The carbonyl carbon of the lactam is highly deshielded. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. |

| IR | Strong C=O stretch (~1680-1700 cm⁻¹), S=O stretches (asymmetric ~1370 cm⁻¹, symmetric ~1170 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹) | These characteristic absorption bands are indicative of the carbonyl group in the pyrrolidinone ring and the sulfonyl chloride group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 273/275 (due to ³⁵Cl and ³⁷Cl isotopes) | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |

Applications in Drug Discovery and Development

Benzenesulfonyl chlorides are a cornerstone in medicinal chemistry due to their ability to form sulfonamides, a privileged scaffold in a wide array of therapeutic agents.[5] The pyrrolidinone ring is also a common motif in many biologically active compounds.[6]

Caption: Potential applications of the target molecule in drug discovery.

-

Synthesis of Novel Sulfonamides: The primary application of this compound is as a precursor for the synthesis of a diverse library of sulfonamides. By reacting it with various primary and secondary amines, researchers can generate novel compounds for screening against a wide range of biological targets. The sulfonamide functional group is known to be a key pharmacophore in antibacterial, anticancer, antiviral, and anti-inflammatory agents.[5]

-

Scaffold for Targeted Therapies: The 2-methyl-5-(2-oxo-pyrrolidin-1-yl)benzenesulfonyl moiety can serve as a versatile scaffold for the design of targeted therapies. The pyrrolidinone ring can be further functionalized to introduce specific targeting groups, while the sulfonamide portion can be tailored to interact with the desired biological target.

-

Pro-drug Development: The reactive sulfonyl chloride group can be used to temporarily modify an existing drug molecule containing a suitable nucleophile (e.g., an alcohol or amine). This can be a strategy to improve the pharmacokinetic properties of the parent drug, such as solubility, stability, or bioavailability.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride and a pyrrolidinone moiety provides a platform for the creation of novel sulfonamides and other derivatives with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public literature, its synthesis can be reliably achieved through established chemical transformations, and its potential applications are significant, warranting further exploration by researchers in the field.

References

-

Sana, A., et al. (2025). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. [Link][7]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026, January 17). [Link][5]

-

Emco Chemicals. Benzenesulfonyl Chloride | CAS 98-09-9. [Link][9]

-

MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link][10]

-

ResearchGate. (2024). Synthesis of N-aryl-substituted pyrrolidines with various amines. [Link][11]

-

Asian Journal of Chemistry. (2013). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. [Link][14]

-

GLSyntech. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9. [Link][16]

-

ResearchGate. (2014). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. [Link][17]

-

PubMed. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link][18]

-

PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link][20]

-

PubMed Central. (2009). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link][21]

-

Beilstein Journals. (2016). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link][22]

-

Google Patents. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide. [3]

-

Google Patents. (2011). Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative. [23]

-

Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. [24]

-

ResearchGate. (1993). Chlorosulfonation of N-Arylmaleimides. [Link][25]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link][4]

-

ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link][26]

-

PubChem. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. [Link][27]

-

Google Patents. (1999). Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. [28]

Sources

- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. proactivemr.com [proactivemr.com]

- 13. Pyrrolidine synthesis [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 16. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzenesulfonyl chloride [webbook.nist.gov]

- 20. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 23. CN102300562A - Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative - Google Patents [patents.google.com]

- 24. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one | C11H13N3O3 | CID 61710220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors - Google Patents [patents.google.com]

Technical Guide: Spectral Analysis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectral data for the compound 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9).[1][2] Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy characteristics of the title molecule. As direct experimental spectra are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework. Each section includes detailed methodologies for data acquisition, enabling researchers to validate these predictions experimentally. The causality behind spectral assignments is explained, ensuring a deep understanding of the structure-property relationships that govern the compound's analytical signature.

Introduction and Molecular Structure Overview

This compound is a polysubstituted aromatic compound with the molecular formula C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol .[3] Its structure integrates several key functional groups that produce distinct and predictable spectroscopic signals:

-

1,2,4-Trisubstituted Benzene Ring: The core aromatic system whose proton and carbon signals are influenced by the electronic effects of its substituents.

-

Sulfonyl Chloride (-SO₂Cl) Group: A strongly electron-withdrawing and reactive functional group, critical for synthetic transformations.

-

Methyl (-CH₃) Group: An electron-donating alkyl substituent.

-

N-substituted 2-Pyrrolidinone Ring: A five-membered lactam moiety.

A thorough characterization using modern spectroscopic techniques is essential for verifying the identity, purity, and structure of this compound in any research or development context. This guide provides the expected analytical fingerprint and the experimental logic to obtain it.

Figure 1: Molecular Structure of the Title Compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum is based on established chemical shift principles and the electronic influence of the substituents on the benzene ring.[4]

Predicted ¹H NMR Spectral Data

The structure lacks symmetry, meaning all chemically distinct protons should produce unique signals. The aromatic region is predicted to show three distinct signals for the three aromatic protons. The sulfonyl chloride group is a powerful electron-withdrawing group, which will deshield ortho and para protons, shifting them downfield.[4][5] The methyl and N-acyl groups are weakly electron-donating, causing minor shielding effects.

Table 1: Predicted ¹H NMR Assignments

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a | ~2.5 | Singlet (s) | 3H | Methyl group protons adjacent to the aromatic ring. |

| H-b | ~2.2 | Quintet (app. p) | 2H | Pyrrolidinone CH₂ not adjacent to N or C=O. |

| H-c | ~2.6 | Triplet (t) | 2H | Pyrrolidinone CH₂ adjacent to the C=O group. |

| H-d | ~3.9 | Triplet (t) | 2H | Pyrrolidinone CH₂ adjacent to the Nitrogen atom. |

| H-e | ~7.5 | Doublet (d) | 1H | Aromatic proton ortho to the methyl group. |

| H-f | ~7.8 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the N-pyrrolidinone and meta to the SO₂Cl. |

| H-g | ~8.0 | Doublet (d) | 1H | Aromatic proton ortho to the SO₂Cl group and meta to the methyl group. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

Figure 2: Relationship between Proton Environment and Predicted Chemical Shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Given the lack of symmetry in the target compound, a total of 11 distinct carbon signals are expected.

Predicted ¹³C NMR Spectral Data

Chemical shifts are predicted based on standard values for aromatic, carbonyl, aliphatic, and methyl carbons.[6][7] Carbons attached to electronegative atoms (O, N, S) will be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Assignments

| Predicted Chemical Shift (δ, ppm) | Carbon Environment |

|---|---|

| ~175 | C=O (Lactam carbonyl) |

| ~145 | Aromatic C-SO₂Cl |

| ~142 | Aromatic C-CH₃ |

| ~140 | Aromatic C-N |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~49 | N-CH₂ (Pyrrolidinone) |

| ~31 | C=O-CH₂ (Pyrrolidinone) |

| ~20 | CH₃ (Methyl) |

| ~18 | CH₂ (Pyrrolidinone) |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The spectrum is expected to show a prominent molecular ion peak. A crucial feature will be the isotopic pattern for chlorine. There will be a peak for the molecule containing ³⁵Cl (M⁺) and another peak two mass units higher for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks should be approximately 3:1.

-

m/z (M⁺, C₁₁H₁₂³⁵ClNO₃S): 273.02

-

m/z (M+2, C₁₁H₁₂³⁷ClNO₃S): 275.02

-

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. Common fragmentation patterns for sulfonamides and related structures suggest specific neutral losses or fragment ions.[8]

-

Loss of Cl: [M-Cl]⁺ at m/z 238.

-

Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 174.

-

Benzylic Cleavage: Fragmentation of the pyrrolidinone ring.

-

Table 3: Predicted Key Mass Fragments

| m/z (Predicted) | Identity | Notes |

|---|---|---|

| 273 / 275 | [M]⁺ | Molecular ion peak, showing 3:1 isotope pattern. |

| 238 | [M-Cl]⁺ | Loss of the chlorine radical. |

| 174 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |

| 158 | [C₉H₁₀NO]⁺ | Fragment corresponding to the methyl-pyrrolidinone-phenyl moiety. |

Experimental Protocol for MS

-

Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) for soft ionization (observing the protonated molecule [M+H]⁺) or Electron Ionization (EI) for fragmentation analysis.

-

Sample Introduction: For ESI, infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). For EI, use a direct insertion probe.

-

Data Acquisition: Scan over a mass range of m/z 50-500. For high-resolution MS (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition of the molecular ion and its fragments.

Figure 3: Predicted Primary Fragmentation Pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the sulfonyl chloride and lactam carbonyl groups.[9]

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretch |

| 2980-2850 | Aliphatic C-H (Methyl, CH₂) | Stretch |

| ~1690 | C=O (Lactam) | Stretch (very strong) |

| ~1600, ~1475 | Aromatic C=C | Ring Stretch |

| ~1375 | SO₂ | Asymmetric Stretch (strong) |

| ~1185 | SO₂ | Symmetric Stretch (strong) |

| ~800-900 | C-H Bending | Out-of-plane bending for 1,2,4-substitution |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan. Average 16-32 scans for a good quality spectrum.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust, predictive framework for the characterization of this compound. The key identifying features are:

-

¹H NMR: Three distinct aromatic signals between 7.5-8.0 ppm and characteristic triplets for the pyrrolidinone protons.

-

¹³C NMR: A total of 11 carbon signals, including a lactam carbonyl at ~175 ppm and aromatic carbons influenced by the three different substituents.

-

Mass Spec: A molecular ion peak cluster at m/z 273/275 with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.

-

IR Spec: Very strong absorption bands at ~1690 cm⁻¹ (C=O), ~1375 cm⁻¹ (asymmetric SO₂), and ~1185 cm⁻¹ (symmetric SO₂).

These predicted data, coupled with the provided experimental methodologies, form a self-validating system for any researcher working with this compound, ensuring high confidence in its structural verification.

References

-

University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. LibreTexts. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(5), 978-984. [Link]

-

Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3326. [Link]

-

LibreTexts. (2020). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Khan Academy. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons. [Link]

-

Kfoury, M., et al. (2017). Representative mass spectra of selected sulfonamides without photolysis. ResearchGate. [Link]

-

Olotu, F., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

-

Nanjiecw. (n.d.). 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride, 878433-23-9. [Link]

-

PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link]

-

Huateng Pharma. (n.d.). This compound. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

Sources

- 1. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]

- 2. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

An In-Depth Technical Guide to the Reactivity of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key intermediate in the synthesis of novel sulfonamides for pharmaceutical and agrochemical research. We will delve into the core principles governing its reactions with various amines, offering field-proven insights into reaction mechanisms, experimental design, and troubleshooting.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-cancer agents. The unique physicochemical properties of the sulfonamide moiety, particularly its ability to act as a hydrogen bond donor and acceptor, and in some cases, as a zinc-binding group, make it a privileged scaffold in drug design. The title compound, this compound, serves as a versatile building block for introducing a substituted benzenesulfonamide motif, offering opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

Molecular Structure of this compound:

The presence of the electron-withdrawing sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines. The methyl and 2-oxo-pyrrolidin-1-yl substituents on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide products.

Core Reactivity with Amines: The Nucleophilic Substitution Reaction

The fundamental reaction between this compound and an amine is a nucleophilic acyl-type substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

The general reaction can be depicted as follows:

Caption: General reaction scheme for the formation of a sulfonamide.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Differential Reactivity with Primary, Secondary, and Tertiary Amines: The Hinsberg Test Principle

The nature of the amine substrate significantly dictates the outcome of the reaction, a principle famously demonstrated by the Hinsberg test.[2]

-